molecular formula C16H24N2O2 B13191535 Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate

Cat. No.: B13191535
M. Wt: 276.37 g/mol
InChI Key: GNTSHPVIHRBXTC-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a 2-methylphenyl substituent at position 2. The tert-butyl carbamate serves as a protective group for the amine, enhancing stability during synthetic processes.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11-7-5-6-8-12(11)14-13(17)9-10-18(14)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3

InChI Key

GNTSHPVIHRBXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(CCN2C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 2-methylphenyl derivatives under specific conditions. One common method includes the use of di-tert-butyl dicarbonate and 3-aminopyrrolidine as starting materials . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Features
Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate Not provided C₁₆H₂₂N₂O₂ (estimated) ~274.36 (estimated) 2-methylphenyl Electron-donating methyl group; increased lipophilicity
tert-Butyl 3-amino-2-(4-chlorophenyl)pyrrolidine-1-carboxylate 1784828-59-6 C₁₅H₂₁ClN₂O₂ 296.79 4-chlorophenyl Electron-withdrawing Cl; para-substitution enhances stability and polarity
tert-Butyl 3-amino-2-(3-chlorophenyl)pyrrolidine-1-carboxylate 1780734-93-1 C₁₅H₂₁ClN₂O₂ 296.79 3-chlorophenyl Meta-substitution alters steric and electronic profiles; potential for unique binding interactions
Tert-butyl 2-(3-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate 914299-22-2 C₁₉H₂₅NO₄ 331.41 Methoxycarbonyl Polar functional group; hydrogen-bonding capability; higher molecular weight
(R)-tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 1421022-09-4 C₁₄H₂₁ClN₄O₂ 312.80 Chloropyrimidine Heterocyclic substituent; potential kinase inhibition activity
Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate 2378503-91-2 C₁₅H₂₁ClN₄O₃ 340.80 Chloropyrazine Bulky heterocycle; high molecular weight; possible metabolic stability

Physical and Chemical Properties

  • Molecular Weight and Polarity : Chlorinated derivatives (e.g., CAS 1784828-59-6) exhibit higher molecular weights (~296.79 g/mol) compared to the 2-methylphenyl analog (~274.36 g/mol). The methoxycarbonyl derivative (CAS 914299-22-2) has increased polarity due to the ester group .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity. For instance, tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate () highlights the importance of chirality in target binding . While stereochemical data for the main compound are unavailable, analogs like (3R)-hydroxymethyl derivatives () demonstrate the need for rigorous enantiomeric characterization .

Biological Activity

Tert-butyl 3-amino-2-(2-methylphenyl)pyrrolidine-1-carboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2C_{15}H_{22}N_2O_2, with a molecular weight of 276.37 g/mol. The structure features a tert-butyl group, an amino group, and a 2-methylphenyl group attached to a pyrrolidine ring, contributing to its unique reactivity and potential biological interactions .

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities. Some key areas of interest include:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially affecting cancer cell viability and proliferation.
  • Binding Affinity Studies : Interaction studies have focused on its binding affinity to various biological targets, which are crucial for understanding its mechanisms of action .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence several cellular pathways:

  • AMPK Pathway : Similar compounds have shown the ability to induce AMPK phosphorylation, which plays a role in cellular energy homeostasis and may contribute to antiproliferative effects .
  • Mitochondrial Effects : The compound's structure might facilitate accumulation in mitochondria, leading to alterations in mitochondrial protein levels and subsequent impacts on cellular metabolism .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with related pyrrolidine derivatives to highlight its unique properties. Below is a comparison table:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylateC_{15}H_{22}N_2O_2BrContains bromine; potential for different biological activity
Tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylateC_{10}H_{20}N_2O_2Lacks phenyl substitution; smaller molecular size
Tert-butyl 3-amino-2-(4-methylphenyl)pyrrolidine-1-carboxylateC_{15}H_{22}N_2O_2Contains para-substituted phenyl; may exhibit distinct pharmacological profiles

The presence of specific substituents significantly influences the chemical behavior and biological activity of these compounds .

Case Studies and Research Findings

Several studies have explored the biological effects of related pyrrolidine derivatives:

  • Antitumor Effects : In vitro studies using cancer cell lines have demonstrated that certain pyrrolidine derivatives can significantly reduce cell viability, suggesting potential therapeutic applications in oncology .
  • Mechanistic Insights : Research has indicated that modifications in the chemical structure can lead to variations in cytotoxicity and target specificity, emphasizing the importance of structure-activity relationships in drug design .

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